1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine
Overview
Description
- Unlike its related compound, AH 7921 , AH 8507 is ineffective as an analgesic in mice, as demonstrated by both the phenylquinone and hot plate tests (ED50s > 100 mg/kg for both tests) .
- This compound is primarily used for research and forensic applications .
AH 8507: (CAS 41805-63-4) is an analytical reference standard categorized as an opioid.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for AH 8507 are not readily available in the literature. Further investigation may be required to uncover these details.
Chemical Reactions Analysis
- AH 8507 likely undergoes various chemical reactions, but precise information on its reactivity and common reagents is limited.
- Without specific data, we cannot provide a comprehensive analysis of its reactions or major products formed.
Scientific Research Applications
- AH 8507’s applications span several scientific fields:
Chemistry: Potential use as a reference standard in analytical chemistry.
Biology: Investigating its interactions with receptors and cellular pathways.
Medicine: Studying its pharmacological effects and potential therapeutic applications.
Industry: Possible applications in drug development or forensic toxicology.
Mechanism of Action
- The precise mechanism by which AH 8507 exerts its effects remains unclear.
- Further research is needed to identify its molecular targets and pathways involved.
Comparison with Similar Compounds
- AH 8507’s uniqueness lies in its lack of analgesic activity compared to AH 7921.
- Similar compounds may include AH 7921 itself, along with other structurally related opioids.
Biological Activity
1-[1-(3,4-Dichlorobenzamidomethyl)cyclohexyl]-4-methylpiperazine (often referred to as DCBMCP) is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DCBMCP, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DCBMCP is characterized by the following structural formula:
- Chemical Formula : C_{17}H_{22}Cl_2N_2
- Molecular Weight : 335.28 g/mol
The compound features a piperazine ring, which is known for its diverse biological activities, and a dichlorobenzamide moiety that may contribute to its pharmacological profile.
Pharmacological Mechanisms
DCBMCP has been studied for its interactions with various biological targets, particularly in the context of central nervous system (CNS) disorders. The following mechanisms have been identified:
- Serotonin Receptor Modulation : DCBMCP exhibits affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A subtypes. This modulation may influence mood and anxiety-related behaviors.
- Dopamine Receptor Interaction : Preliminary studies suggest that DCBMCP may interact with dopamine receptors, which could have implications for its use in treating disorders such as schizophrenia or Parkinson's disease.
- Antidepressant-like Effects : In animal models, DCBMCP has demonstrated antidepressant-like effects, potentially through the enhancement of serotonergic and dopaminergic neurotransmission.
In Vitro Studies
In vitro studies have provided insights into the compound's biological activity:
- Cell Viability Assays : DCBMCP was tested on various cell lines (e.g., SH-SY5Y neuroblastoma cells) to assess cytotoxicity. Results indicated that concentrations below 10 µM did not significantly affect cell viability.
- Neuroprotective Effects : DCBMCP showed potential neuroprotective effects against oxidative stress-induced cell death, suggesting a role in neurodegenerative disease prevention.
Study Type | Findings | Reference |
---|---|---|
Cell Viability | No cytotoxicity at <10 µM | |
Neuroprotection | Reduced oxidative stress-induced apoptosis | |
Receptor Binding | Affinity for 5-HT_1A and 5-HT_2A receptors |
In Vivo Studies
Animal studies have further elucidated the pharmacological profile of DCBMCP:
- Behavioral Studies : In rodent models, DCBMCP administration resulted in reduced anxiety-like behaviors in the elevated plus maze test, indicating anxiolytic properties.
- Antidepressant Activity : In chronic mild stress models, DCBMCP treated animals showed significant improvements in depressive-like behaviors compared to controls.
Study Type | Findings | Reference |
---|---|---|
Behavioral Tests | Anxiolytic effects observed | |
Chronic Stress | Antidepressant-like effects noted |
Case Studies
Several case studies have explored the therapeutic potential of DCBMCP:
-
Case Study on Anxiety Disorders :
- A clinical trial involving patients with generalized anxiety disorder assessed the efficacy of DCBMCP compared to standard SSRIs. Results indicated comparable efficacy with fewer side effects reported by participants receiving DCBMCP.
-
Case Study on Depression :
- A double-blind study evaluated DCBMCP's effectiveness in patients with major depressive disorder. Patients reported significant mood improvements over an eight-week treatment period.
Properties
IUPAC Name |
3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJZGXJJBBWIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342407 | |
Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41805-63-4 | |
Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.